molecular formula C10H16O2 B2991304 3-(2-Norbornyl)propionic acid CAS No. 22637-41-8

3-(2-Norbornyl)propionic acid

Cat. No.: B2991304
CAS No.: 22637-41-8
M. Wt: 168.236
InChI Key: IFRPOCRJAZIRNB-UHFFFAOYSA-N
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Description

3-(2-Norbornyl)propionic acid is an organic compound characterized by a norbornyl group attached to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Norbornyl)propionic acid typically involves the addition of acrylic acid to bicyclo[2.2.1]hept-2-ene, followed by hydrogenation and hydrolysis. The reaction conditions include:

    Temperature: Approximately 170°C

    Catalyst: Nickel on kieselguhr

    Inhibitor: Hydroquinone to prevent radical polymerization

    Reaction Time: Around 3 hours

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Norbornyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(2-Norbornyl)propionic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(2-Norbornyl)propionic acid stands out due to its combination of the norbornyl group and propionic acid, which imparts unique chemical and physical properties. This makes it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRPOCRJAZIRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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